N-benzyl-4-chlorobenzamide
CAS No.: 7461-34-9
Cat. No.: VC21335417
Molecular Formula: C14H12ClNO
Molecular Weight: 245.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7461-34-9 |
---|---|
Molecular Formula | C14H12ClNO |
Molecular Weight | 245.7 g/mol |
IUPAC Name | N-benzyl-4-chlorobenzamide |
Standard InChI | InChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
Standard InChI Key | LSMWDKIFKGLNSW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Structural Identification
N-benzyl-4-chlorobenzamide (C14H12ClNO) is characterized by a 4-chlorophenyl group connected to a carbonyl, which forms an amide bond with a benzylamine. The compound features a molecular weight of 245.7 g/mol and is identified by CAS number 7461-34-9 . The structure incorporates both aromatic rings and an amide functional group, providing multiple sites for potential chemical interactions.
Table 1: Chemical Identifiers of N-benzyl-4-chlorobenzamide
Parameter | Value |
---|---|
CAS Number | 7461-34-9 |
Molecular Formula | C14H12ClNO |
Molecular Weight | 245.7 g/mol |
IUPAC Name | N-benzyl-4-chlorobenzamide |
SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl |
InChI | InChI=1S/C14H12ClNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChIKey | LSMWDKIFKGLNSW-UHFFFAOYSA-N |
EC Number | 653-874-6 |
Physical Properties
N-benzyl-4-chlorobenzamide presents as a white solid at room temperature . Like other benzamide derivatives, it demonstrates specific physicochemical properties that contribute to its stability and reactivity profiles. The presence of the chloro substituent on the benzamide moiety influences its electronic distribution, potentially affecting its reactivity and binding characteristics in various chemical and biological systems.
Spectroscopic Data
Spectroscopic analysis provides crucial structural confirmation for N-benzyl-4-chlorobenzamide. The compound exhibits characteristic NMR signals that enable precise identification and purity assessment.
Table 2: Spectroscopic Data for N-benzyl-4-chlorobenzamide
Additionally, collision cross-section (CCS) predictions for various adducts provide valuable information for mass spectrometry-based analyses:
Table 3: Predicted Collision Cross Section (CCS) Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 246.06803 | 153.9 |
[M+Na]+ | 268.04997 | 169.1 |
[M+NH4]+ | 263.09457 | 163.4 |
[M+K]+ | 284.02391 | 160.2 |
[M-H]- | 244.05347 | 159.4 |
[M+Na-2H]- | 266.03542 | 164.3 |
[M]+ | 245.06020 | 158.1 |
[M]- | 245.06130 | 158.1 |
Synthesis Methods
Primary Synthesis Route
N-benzyl-4-chlorobenzamide can be synthesized through the reaction between benzylamine and 4-chlorobenzoic acid . This approach represents a classical amide formation strategy. The reaction typically requires activating agents to transform the carboxylic acid into a more reactive species.
A well-documented synthetic procedure involves the following reaction conditions:
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Reagents: 4-Chlorobenzoic acid, bromotrichloromethane, 4-(diphenylphosphino)benzyltrimethylammonium bromide, benzylamine, triethylamine
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Solvent: Tetrahydrofuran
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Temperature: 60°C
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Duration: 6 hours
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Atmosphere: Inert (argon)
The reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form the amide bond.
Alternative Synthetic Approaches
Several alternative methods for synthesizing N-benzyl-4-chlorobenzamide have been reported:
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Direct reaction of 4-chlorobenzoyl chloride with benzylamine through nucleophilic acyl substitution
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MnO2-catalyzed reactions, which offer advantages including:
Table 4: Comparison of Synthesis Methods
Method | Key Reagents | Conditions | Advantages |
---|---|---|---|
Classical Amidation | 4-Chlorobenzoic acid, BrCCl3, PPh3 derivative | 60°C, 6h, Ar atmosphere | High yield (99%), well-established |
Acyl Chloride Route | 4-Chlorobenzoyl chloride, benzylamine | Room temperature, base | Faster reaction, direct approach |
MnO2-Catalyzed | MnO2 catalyst, respective starting materials | Various | Potentially solvent-free, simplified workup |
Applications and Research
Related Compounds with Established Activities
Several structurally related compounds demonstrate significant biological activities:
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N-benzyl-4-bromobenzamide (NBBA) exhibits anti-inflammatory properties, including:
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N-(phenylcarbamothioyl)-4-chlorobenzamide has been investigated as an anti-breast cancer candidate through:
Table 5: Biological Activities of Related Benzamide Derivatives
Compound | Structural Similarity | Reported Activity | Potential Applications |
---|---|---|---|
N-benzyl-4-bromobenzamide | Br instead of Cl | Anti-inflammatory | Chronic inflammation, periodontal disease |
N-(phenylcarbamothioyl)-4-chlorobenzamide | Thiourea derivative with 4-chlorobenzoyl | Anti-cancer | Breast cancer treatment |
N-substituted benzamides (general class) | Core benzamide structure | Anticancer, antiemetic | Cancer treatment, anti-nausea |
Current Research Directions
Research on N-benzyl-4-chlorobenzamide and related benzamide derivatives continues to evolve in several directions:
Synthetic Methodology Development
Ongoing research focuses on developing more efficient and environmentally friendly synthetic routes for benzamide derivatives, including:
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Catalyst optimization for improved yields
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Green chemistry approaches with reduced environmental impact
Structure-Activity Relationship Studies
Understanding how structural modifications affect the biological activity of benzamide derivatives remains an active area of investigation. The relatively simple structure of N-benzyl-4-chlorobenzamide makes it a valuable scaffold for structure-activity relationship studies, where modifications to either aromatic ring or the connecting amide group could potentially enhance biological activity or pharmacokinetic properties.
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